An In-Depth Technical Guide to 8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride: A Key Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to 8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Among the privileged structures emerging as valuable tools are fluorinated spirocyclic amines. This guide provides a comprehensive technical overview of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride , a specialized building block increasingly recognized for its utility in constructing sophisticated therapeutic agents, particularly in the realm of targeted protein degradation.
This document will delve into the chemical identity, strategic importance, synthesis, and application of this compound, offering field-proven insights for its effective use in drug discovery and development programs.
Table of Contents
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Chemical Identity and Physicochemical Properties
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The Strategic Advantage in Medicinal Chemistry
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Synthesis and Mechanistic Insights
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Analytical Characterization
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Applications in Drug Discovery: A VHL-Targeting PROTAC Case Study
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Safety and Handling
Chemical Identity and Physicochemical Properties
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride is a saturated heterocyclic compound featuring a spirocyclic core, where a piperidine and a cyclohexane ring share a common carbon atom. The key structural feature is the geminal difluorination at the 8-position of the cyclohexane ring.
| Property | Value | Source(s) |
| IUPAC Name | 8,8-difluoro-2-azaspiro[4.5]decane hydrochloride | N/A |
| CAS Number | 1780964-59-1 | [1] |
| Molecular Formula | C₉H₁₆ClF₂N | [1] |
| Molecular Weight | 211.68 g/mol | [1] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General Knowledge |
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// Define positions for a clearer 2D representation C1 [pos="-1.5,1.5!"]; C2 [pos="-2.5,0!"]; C3 [pos="-1.5,-1.5!"]; C4 [pos="-0.5,-1.5!"]; C5 [pos="0,0!"]; C6 [pos="1.5,1.5!"]; C7 [pos="2.5,0!"]; C8 [pos="1.5,-1.5!"]; C9 [pos="0.5,-1.5!"]; N1 [pos="-0.5,1.5!"]; F1 [pos="1.8, -2.5!"]; F2 [pos="0.5, -2.2!"]; HCl [pos="3.5,0!"];
// Define bonds C1 -- N1; N1 -- C5; C5 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C5; C8 -- F1; C8 -- F2;
}
Figure 1: Chemical structure of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride.
The Strategic Advantage in Medicinal Chemistry
The incorporation of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride into drug candidates is a deliberate design choice driven by the unique properties of its constituent motifs: the spirocycle and the gem-difluoro group.
The Role of the Spirocyclic Scaffold
Spirocycles are three-dimensional structures that offer several advantages in drug design:
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Increased sp³ Character: Moving away from flat, aromatic structures towards more three-dimensional molecules is a key trend in modern drug discovery to improve physicochemical properties and explore novel chemical space.
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Conformational Rigidity: The spirocyclic system locks the conformation of the two rings, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.
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Vectorial Projection of Substituents: The rigid framework allows for precise orientation of functional groups into the binding pocket of a target protein, enabling fine-tuning of interactions.
The Impact of the Gem-Difluoro Group
The replacement of a methylene (-CH₂-) group with a difluoromethylene (-CF₂-) group profoundly influences a molecule's properties:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro position resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential metabolic soft spot, thereby increasing the drug's half-life and oral bioavailability.
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Modulation of Basicity (pKa): Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect can lower the pKa of the nearby secondary amine in the 2-azaspiro[4.5]decane core. This modulation of basicity can be critical for optimizing cell permeability, reducing off-target ion channel interactions, and improving the overall pharmacokinetic profile.
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Lipophilicity and Solubility: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom often increases lipophilicity, a gem-difluoro group can alter the molecule's electrostatic potential surface, sometimes leading to improved solubility and reduced non-specific binding.
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Conformational Effects and Target Interactions: The gem-difluoro group can act as a hydrogen bond acceptor and influence local conformation, potentially leading to new, favorable interactions with the target protein.
Figure 2: Key advantages conferred by the structural motifs of the title compound.
Synthesis and Mechanistic Insights
While several synthetic routes to substituted azaspiro[4.5]decanes exist, a practical and scalable approach to 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride can be envisioned starting from the commercially available 4,4-difluorocyclohexanone. The proposed pathway involves a reductive amination followed by an intramolecular cyclization.
Proposed Synthetic Pathway
Figure 3: Proposed synthetic workflow for 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride.
Step-by-Step Methodology and Mechanistic Rationale
Step 1: Reductive Amination
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Reaction: 4,4-Difluorocyclohexanone is reacted with ethanolamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
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Protocol:
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To a solution of 4,4-difluorocyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ethanolamine (1.1 eq).
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The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
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Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.
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The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude amino alcohol intermediate.
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Causality: Reductive amination is a highly efficient method for forming C-N bonds.[2] NaBH(OAc)₃ is a preferred reducing agent as it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the in situ-formed iminium ion, thus minimizing side reactions.[2]
Step 2: Intramolecular Cyclization
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Reaction: The intermediate, 2-((4,4-difluorocyclohexyl)amino)ethanol, is cyclized to form the spirocyclic free base. This can be achieved by converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the secondary amine.
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Protocol (Example using SOCl₂):
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The crude amino alcohol from Step 1 is dissolved in an anhydrous, non-protic solvent (e.g., toluene or dichloromethane).
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The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) (1.2 eq) is added dropwise.
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The reaction is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
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After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH solution) and extracted. The organic phase is dried and concentrated to give the crude free base of 8,8-difluoro-2-azaspiro[4.5]decane.
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Causality: Thionyl chloride converts the primary alcohol into an alkyl chloride, an excellent leaving group. The proximate secondary amine then acts as an intramolecular nucleophile, displacing the chloride to form the desired five-membered pyrrolidine ring of the spirocycle.
Step 3: Hydrochloride Salt Formation
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Reaction: The free base is treated with hydrochloric acid to form the stable, crystalline hydrochloride salt.
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Protocol:
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The crude 8,8-difluoro-2-azaspiro[4.5]decane is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.
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A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.
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The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride.
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Causality: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the corresponding free base, which may be an oil or a low-melting solid. The salt form also often improves aqueous solubility.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a full experimental spectrum for the final hydrochloride salt is not publicly available, data from closely related intermediates in patent literature provides a strong basis for expected spectral features. For instance, in patent WO2023045558A1, a key intermediate containing the 8,8-difluoro-2-azaspiro[4.5]decane core was characterized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons on the piperidine and cyclohexane rings. The presence of the two fluorine atoms will cause splitting of the signals for the adjacent protons (²JHF and ³JHF couplings). The protonated amine (NH₂⁺) may appear as a broad singlet.
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¹³C NMR: The carbon NMR will show distinct signals for the nine carbon atoms of the spirocyclic core. The carbon bearing the two fluorine atoms (C8) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), typically in the range of 115-125 ppm. The spiro-carbon (C5) will also be a key diagnostic signal.
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¹⁹F NMR: The fluorine NMR spectrum will show a single signal (or a complex multiplet if the fluorines are diastereotopic) for the two equivalent fluorine atoms.
Representative Data (from a related intermediate in WO2023045558A1):
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¹H NMR (400 MHz, CDCl₃) δ (ppm): Signals observed at 3.65-3.58 (m, 2H), 2.89-2.82 (m, 2H), 2.10-1.95 (m, 4H), 1.88-1.71 (m, 4H). This pattern of multiplets in the aliphatic region is consistent with the spirocyclic core.
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MS (ESI): m/z 176.1 [M+H]⁺ for the free base. This corresponds to the expected mass of the C₉H₁₅F₂N free base.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. For the hydrochloride salt, the analysis will show the mass of the protonated free base [M+H]⁺.
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Expected [M+H]⁺ for C₉H₁₅F₂N: 176.1245 (calculated)
Applications in Drug Discovery: A VHL-Targeting PROTAC Case Study
The primary application of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride is as a building block for more complex molecules, particularly as a component of the "linker" in Proteolysis Targeting Chimeras (PROTACs).
PROTACs and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three components:
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A ligand that binds to the POI.
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A ligand that recruits an E3 ubiquitin ligase.
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A linker that connects the two ligands.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design.[3]
Figure 4: General mechanism of action for a VHL-recruiting PROTAC.
Role of 8,8-Difluoro-2-azaspiro[4.5]decane in PROTAC Linkers
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (PROTAC-POI-E3 ligase). The 8,8-Difluoro-2-azaspiro[4.5]decane moiety serves as a rigid, three-dimensional component within the linker.
Case Study: VHL Ligand from Patent WO2023045558A1
This patent discloses VHL ligands where the 8,8-difluoro-2-azaspiro[4.5]decane core is utilized as a key structural element. In these molecules, the secondary amine of the spirocycle is acylated to connect to the rest of the VHL ligand, demonstrating its role as a versatile synthetic handle.
The inclusion of this specific spirocycle is intended to:
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Optimize Linker Conformation: The rigid spirocyclic core restricts the flexibility of the linker, helping to pre-organize the VHL ligand and the POI ligand in a favorable orientation for ternary complex formation.
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Improve Physicochemical Properties: As previously discussed, the gem-difluoro group can enhance metabolic stability and fine-tune solubility and permeability, contributing to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile for the final PROTAC molecule.
Safety and Handling
As a chemical intermediate for research and development, 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride should be handled with appropriate care in a laboratory setting.
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Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Precautionary Measures:
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Handle in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride is a highly valuable and strategically designed building block for modern drug discovery. Its unique combination of a rigid, three-dimensional spirocyclic scaffold and a metabolically robust, pKa-modulating gem-difluoro group makes it an attractive component for constructing complex therapeutic agents with optimized pharmacological properties. Its demonstrated utility in the linkers of PROTACs, particularly those targeting the VHL E3 ligase, highlights its importance in the rapidly advancing field of targeted protein degradation. For researchers and drug development professionals, understanding the synthesis, properties, and strategic application of this building block is key to unlocking new therapeutic possibilities.
References
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Diehl, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8238. Available from: [Link]
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Zoidis, G., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available from: [Link]
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PubChem. 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. PubChem Compound Database; CID=437152. Available from: [Link]
-
CP Lab Safety. 8, 8-difluoro-2-azaspiro[4.5]decane hydrochloride, min 97%, 250 mg. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
- Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. CN102491845A.
- Google Patents. A preparation method of 8-methyl-2,8-diazaspiro[4.5]decane hydrochloride. CN118638118A.
- Google Patents. 2, 8-diazaspiro [4.5] decane compounds. CN117425654A.
- Google Patents. Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. WO2024123815A1.
- Google Patents. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.
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Google Patents. 8-azaspiro[4][5] decane-7, the preparation method of 9-dione compounds. CN1085895A. Available from:
Sources
- 1. 1780964-59-1|8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride|BLD Pharm [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
